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Compound of Interest

Compound Name: 6-(Difluoromethyl)pyridin-3-amine

Cat. No.: B1426108 Get Quote

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation

of fluorine atoms into heterocyclic scaffolds has become a cornerstone for enhancing

pharmacological profiles. The difluoromethyl group (-CHF₂) in particular, serves as a unique

bioisostere for hydroxyl and thiol groups, offering modulated lipophilicity, metabolic stability, and

hydrogen bonding capabilities. This guide provides a comprehensive technical overview of 6-
(Difluoromethyl)pyridin-3-amine, a valuable building block for the synthesis of novel

therapeutic agents.

Chemical Identity and Properties
IUPAC Name: 6-(difluoromethyl)pyridin-3-amine[1]

CAS Number: 913090-41-2[1][2]

This compound is a substituted pyridine, a class of aromatic heterocyclic organic compounds,

featuring a difluoromethyl group at the 6-position and an amine group at the 3-position. The

presence of these functional groups makes it a versatile intermediate for further chemical

modifications.

Table 1: Physicochemical and Spectroscopic Data
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Property Value Source

Molecular Formula C₆H₆F₂N₂ [1][2]

Molecular Weight 144.12 g/mol [1][2]

Physical Form Solid or liquid [1]

Storage Conditions
-20°C, under inert atmosphere,

protected from light
[1]

¹H NMR

Predicted shifts: Aromatic

protons (~6.8-8.2 ppm), amine

protons (broad singlet), CHF₂

proton (triplet, ~6.5-7.0 ppm, J

≈ 50-60 Hz). Experimental data

not publicly available.

N/A

¹³C NMR

Predicted shifts: Aromatic

carbons (~110-160 ppm),

CHF₂ carbon (triplet, ~110-120

ppm, J ≈ 230-240 Hz).

Experimental data not publicly

available.

N/A

Mass Spectrometry

Expected [M+H]⁺: 145.0575.

Experimental data not publicly

available.

N/A

Infrared (IR)

Expected characteristic peaks:

N-H stretching (~3300-3500

cm⁻¹), C-F stretching (~1000-

1100 cm⁻¹), aromatic C-H and

C=C stretching. Experimental

data not publicly available.

N/A

Synthesis Strategies
The synthesis of difluoromethylated pyridines can be approached through various modern

organic chemistry techniques. While a specific, detailed protocol for 6-
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(difluoromethyl)pyridin-3-amine is not widely published, a representative synthesis can be

conceptualized based on established methodologies for the difluoromethylation of pyridine

rings. A plausible approach involves the late-stage functionalization of a suitable pyridine

precursor.

General Synthesis Workflow
The diagram below illustrates a generalized workflow for the synthesis of 6-
(difluoromethyl)pyridin-3-amine, highlighting key stages from precursor selection to final

product isolation.
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Precursor Selection & Preparation

Key Transformation: Difluoromethylation

Functional Group Manipulation

Purification

6-Methyl-3-nitropyridine or
6-Formyl-3-nitropyridine

Fluorination of Methyl Group
(e.g., Selectfluor®)

or
Deoxyfluorination of Aldehyde
(e.g., DAST, Deoxo-Fluor®)

 Introduction of -CHF₂

Reduction of Nitro Group
(e.g., H₂, Pd/C; SnCl₂; Fe/HCl)

 Conversion to Amine

Column Chromatography
or

Recrystallization

 Isolation of Pure Product

6-(Difluoromethyl)pyridin-3-amine

Click to download full resolution via product page

Caption: Generalized synthetic workflow for 6-(difluoromethyl)pyridin-3-amine.

Representative Synthesis Protocol: Deoxyfluorination
Route
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This protocol is a representative example based on the deoxyfluorination of an aldehyde

precursor. Note: This procedure should be performed by trained chemists in a well-ventilated

fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 6-Formyl-3-nitropyridine (Precursor)

This precursor can be synthesized from commercially available 2-chloro-5-nitropyridine

through a series of standard organic transformations, such as a Sonogashira coupling

followed by oxidative cleavage of the alkyne, or through directed ortho-metalation strategies.

Step 2: Deoxyfluorination to form 6-(Difluoromethyl)-3-nitropyridine

To a stirred solution of 6-formyl-3-nitropyridine (1.0 eq) in anhydrous dichloromethane (DCM,

~0.1 M) under an inert atmosphere (N₂ or Ar), cool the reaction mixture to 0 °C.

Slowly add diethylaminosulfur trifluoride (DAST) or a similar deoxyfluorinating agent (e.g.,

Deoxo-Fluor®) (1.5-2.0 eq) dropwise via syringe.

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring

by TLC or LC-MS for the consumption of the starting material.

Upon completion, cautiously quench the reaction by slowly adding it to a saturated aqueous

solution of sodium bicarbonate (NaHCO₃) at 0 °C.

Separate the organic layer, and extract the aqueous layer with DCM (3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel (e.g., using a

hexane/ethyl acetate gradient) to yield 6-(difluoromethyl)-3-nitropyridine.

Step 3: Reduction of the Nitro Group to form 6-(Difluoromethyl)pyridin-3-amine

Dissolve 6-(difluoromethyl)-3-nitropyridine (1.0 eq) in a suitable solvent such as ethanol,

ethyl acetate, or methanol.

Add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%).
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Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr

hydrogenator) and stir vigorously at room temperature.

Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst,

and wash the pad with the reaction solvent.

Concentrate the filtrate under reduced pressure to yield the crude 6-
(difluoromethyl)pyridin-3-amine, which can be further purified by column chromatography

or recrystallization if necessary.

Applications and Biological Significance
The incorporation of a difluoromethyl group into a pyridine scaffold is a strategic move in drug

design. The -CHF₂ group is a lipophilic hydrogen bond donor, a property not shared by the

more common -CF₃ group, which can lead to unique and favorable interactions with biological

targets.

Key advantages of the difluoromethyl group in medicinal chemistry include:

Bioisosterism: The -CHF₂ group can act as a bioisostere of hydroxyl (-OH), thiol (-SH), and

amine (-NH₂) functionalities, potentially improving metabolic stability and cell permeability

while maintaining or enhancing biological activity.[3]

Metabolic Stability: The C-F bond is exceptionally strong, making the difluoromethyl group

resistant to oxidative metabolism, which can increase the half-life of a drug candidate.[3]

Modulation of Physicochemical Properties: The introduction of the -CHF₂ group increases

lipophilicity, which can enhance a molecule's ability to cross cellular membranes and the

blood-brain barrier.[3]

Enhanced Binding Affinity: The acidic proton of the -CHF₂ group can participate in weak

hydrogen bonding, which can contribute to a stronger and more specific binding to target

proteins.[3]
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Fluorinated pyridines are prevalent in a wide range of FDA-approved drugs for various

therapeutic areas, including oncology, central nervous system disorders, and infectious

diseases.[4] 6-(Difluoromethyl)pyridin-3-amine is therefore a highly valuable building block

for the synthesis of novel compounds in these and other therapeutic areas. Research on

related trifluoromethyl-substituted pyrazolopyridines has shown potential anticancer activity.[3]

[5]

Safety and Handling
6-(Difluoromethyl)pyridin-3-amine is classified as a hazardous substance and must be

handled with extreme care.

GHS Hazard Statements:[1]

H302: Harmful if swallowed.

H314: Causes severe skin burns and eye damage.

H317: May cause an allergic skin reaction.

H330: Fatal if inhaled.

H341: Suspected of causing genetic defects.

H360: May damage fertility or the unborn child.

H372: Causes damage to organs through prolonged or repeated exposure.

H411: Toxic to aquatic life with long lasting effects.

Precautionary Measures:

Handle only in a well-ventilated chemical fume hood.

Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles,

and chemically resistant gloves.

Avoid inhalation of dust, fumes, or vapors.
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Avoid contact with skin and eyes.

Keep away from incompatible materials. Store in a cool, dry, and dark place under an inert

atmosphere.

Conclusion
6-(Difluoromethyl)pyridin-3-amine is a key chemical intermediate with significant potential in

the field of drug discovery and development. Its unique combination of a difluoromethyl group

and a reactive amine on a pyridine core allows for the synthesis of a diverse range of complex

molecules with potentially enhanced pharmacological properties. While its synthesis and

handling require specialized knowledge and equipment due to its hazardous nature, its value

as a building block for next-generation therapeutics is clear. Further research into the

applications of this compound is likely to yield novel and effective drug candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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